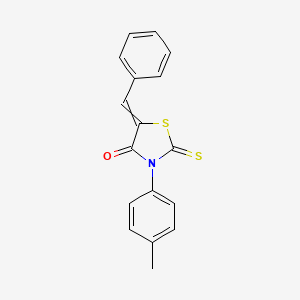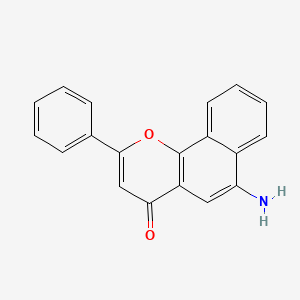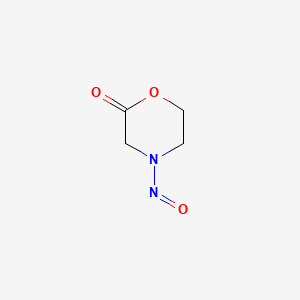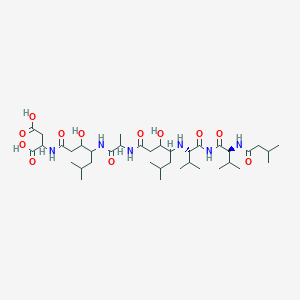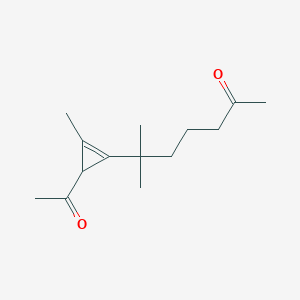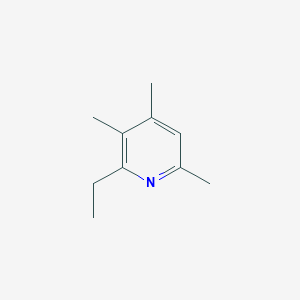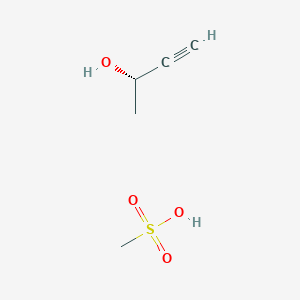
Methanesulfonic acid--(2S)-but-3-yn-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–(2S)-but-3-yn-2-ol (1/1) is a compound that combines methanesulfonic acid and (2S)-but-3-yn-2-ol in a 1:1 ratio. Methanesulfonic acid is a strong organic acid with the formula CH₄O₃S, known for its role in various chemical reactions and industrial applications. (2S)-but-3-yn-2-ol is an alcohol with a triple bond, adding unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–(2S)-but-3-yn-2-ol typically involves the reaction of methanesulfonic acid with (2S)-but-3-yn-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid–(2S)-but-3-yn-2-ol may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–(2S)-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (2S)-but-3-yn-2-ol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in (2S)-but-3-yn-2-ol can be reduced to form alkenes or alkanes.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid–(2S)-but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–(2S)-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The methanesulfonic acid group can act as a strong acid, donating protons and facilitating various chemical reactions. The (2S)-but-3-yn-2-ol component can participate in reactions involving its alcohol and triple bond functionalities, leading to diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong organic acid with similar acidic properties.
(2S)-but-3-yn-2-ol: An alcohol with a triple bond, similar in structure but without the methanesulfonic acid component.
Uniqueness
Methanesulfonic acid–(2S)-but-3-yn-2-ol is unique due to the combination of a strong acid and an alcohol with a triple bond, providing a versatile compound with diverse reactivity and applications.
Properties
CAS No. |
73647-37-7 |
|---|---|
Molecular Formula |
C5H10O4S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(2S)-but-3-yn-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-3-4(2)5;1-5(2,3)4/h1,4-5H,2H3;1H3,(H,2,3,4)/t4-;/m0./s1 |
InChI Key |
JJWWLCYTKAXPMA-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C#C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C#C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


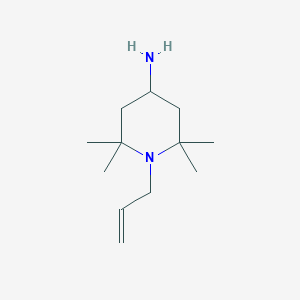
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
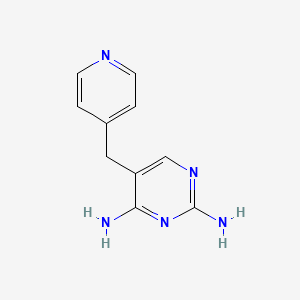
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
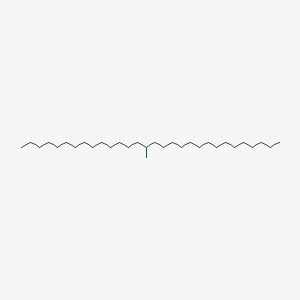
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)

